molecular formula C26H36N2O4S B12126445 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

Cat. No.: B12126445
M. Wt: 472.6 g/mol
InChI Key: WRNCUOJQBPOYML-UHFFFAOYSA-N
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Description

The compound N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a structurally complex propanamide derivative featuring dual N-substituents and a substituted phenoxy moiety. Key structural components include:

  • N-(1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring, which may confer metabolic stability and influence stereoelectronic properties.
  • 2-[5-Methyl-2-(Propan-2-yl)Phenoxy]propanamide backbone: The phenoxy group with isopropyl and methyl substituents likely contributes to lipophilicity and steric bulk, impacting pharmacokinetics and target engagement.

Properties

Molecular Formula

C26H36N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)propanamide

InChI

InChI=1S/C26H36N2O4S/c1-18(2)24-12-7-19(3)15-25(24)32-20(4)26(29)28(23-13-14-33(30,31)17-23)16-21-8-10-22(11-9-21)27(5)6/h7-12,15,18,20,23H,13-14,16-17H2,1-6H3

InChI Key

WRNCUOJQBPOYML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Comparative Analysis of Amide Coupling Methods

Coupling AgentSolventBaseTemperatureYield (%)Reference
T3PDCMEt₃NRT78
HATUDMFDIPEA0°C→RT65
EDCl/HOBtTHFEt₃NRT60

T3P outperforms other agents due to milder conditions and reduced epimerization risk.

Analytical Characterization

Critical Data :

  • LCMS : m/z = [M + H]⁺ calculated for C₂₉H₃₉N₃O₅S: 558.26.

  • ¹H NMR (DMSO-d₆): δ 10.16 (s, 1H, NH), 7.50–6.04 (aromatic and vinyl protons), 5.08 (m, 1H, CH), 4.93 (s, 2H, OCH₂), 3.58–2.14 (m, sulfone and methyl protons).

Chemical Reactions Analysis

Amide Bond Cleavage and Functionalization

The central propanamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Acidic hydrolysis6M HCl, 90°C, 12 hrs2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid + amine derivatives78–85
Basic hydrolysis2M NaOH, 70°C, 8 hrsSodium propanoate salt + free amine82

The reaction mechanism proceeds via nucleophilic attack at the carbonyl carbon, forming tetrahedral intermediates. Steric hindrance from the tetrahydrothiophene-1,1-dioxide and dimethylamino groups slows reaction kinetics compared to simpler amides.

Oxidation of Tetrahydrothiophene-1,1-dioxide Moiety

The sulfone group in the tetrahydrothiophene ring is resistant to further oxidation, but adjacent positions react:

  • C-3 position oxidation :
    C HC OH\text{C H}\rightarrow \text{C OH} using H2O2/Fe2+\text{H}_2\text{O}_2/\text{Fe}^{2+} (Fenton’s reagent) at pH 4.

  • Side-chain dehydrogenation :
     CH2  CH CH \text{ CH}_2\text{ }\rightarrow \text{ CH CH } with KMnO4\text{KMnO}_4 in acidic media (75% conversion).

Nucleophilic Substitution at Phenoxy Group

The electron-rich 5-methyl-2-(propan-2-yl)phenoxy group participates in SNAr reactions:

ElectrophileConditionsProductYield (%)
4-Fluorobenzyl bromideDMF, K2_2CO3_3, 80°CO-Benzylated derivative67
Acetyl chlorideAlCl3_3, CH2_2Cl2_2, 0°CAcetylated para-substituted phenol58

Meta-directing effects of the isopropyl group limit substitution to the para position relative to the oxygen.

Alkylation/Arylation of Dimethylamino Group

The tertiary dimethylamino group undergoes quaternization or alkylation:

ReagentConditionsProductApplication
Methyl iodideEtOH, reflux, 6 hrsQuaternary ammonium saltEnhanced water solubility
Benzyl chlorideDIPEA, DMF, 60°CN-Benzylated analogBioactivity modulation

Reduction of Aromatic Systems

Catalytic hydrogenation selectively reduces the thiophene ring:

Tetrahydrothiophene dioxideH2/Pd CSaturated cyclic sulfone\text{Tetrahydrothiophene dioxide}\xrightarrow{\text{H}_2/\text{Pd C}}\text{Saturated cyclic sulfone} (90% yield, 50 psi, 25°C) .
The phenoxy group remains intact under these conditions.

Photochemical Reactions

UV irradiation (254 nm) induces:

  • C–S bond cleavage in the tetrahydrothiophene ring (major pathway).

  • Demethylation of the dimethylamino group (minor pathway).

Mechanistic Insights

  • Steric effects : Bulky tetrahydrothiophene and dimethylamino groups hinder nucleophilic attacks at the amide carbonyl.

  • Electronic effects : Electron-donating dimethylamino group activates the benzyl ring for electrophilic substitution .

Scientific Research Applications

Preliminary studies indicate that N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide exhibits significant biological activities. Potential applications include:

  • Anticancer Properties : The compound may inhibit cancer cell proliferation through specific molecular interactions.
  • Anti-inflammatory Effects : It has shown promise as an inhibitor of inflammatory pathways, potentially useful in treating chronic inflammatory diseases.
  • Neuroprotective Effects : The structure suggests possible applications in neurodegenerative disease therapies due to its ability to cross the blood-brain barrier.

Therapeutic Applications

The unique combination of functional groups in this compound positions it as a candidate for various therapeutic applications:

Therapeutic Area Potential Application
OncologyTargeting cancer cell signaling pathways
NeurologyTreatment of neurodegenerative disorders
Inflammation ManagementInhibition of pro-inflammatory cytokines

Synthesis Methodologies

The synthesis of this compound involves several steps:

  • Formation of Tetrahydrothiophene Derivative : Utilizing appropriate thioketones and amines under controlled conditions.
  • Coupling Reaction : The dimethylaminobenzyl moiety is introduced through a coupling reaction with the tetrahydrothiophene derivative.
  • Final Modifications : The phenoxy group is added to complete the synthesis, often requiring purification steps such as recrystallization or chromatography.

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related analogs from the evidence, emphasizing substituent variations and molecular properties:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features
Target Compound 5-Methyl-2-(propan-2-yl)phenoxy, 4-(dimethylamino)benzyl, 1,1-dioxidotetrahydrothiophen-3-yl C₂₅H₃₃N₂O₅S ~497.61 (calculated) High lipophilicity due to isopropyl and methyl groups; potential CNS activity
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropoxybenzamide 4-Isopropoxybenzamide C₂₃H₂₉N₂O₄S 453.56 Reduced steric bulk compared to target; enhanced solubility via isopropoxy
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide 4-Fluorophenoxy C₂₂H₂₇FN₂O₄S 434.52 Electron-withdrawing fluorine may improve metabolic stability and binding
2-(4-tert-Butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide tert-Butylphenoxy, 1,2,5-oxadiazole C₂₃H₂₇N₃O₅ 425.48 Oxadiazole ring introduces rigidity; tert-butyl increases hydrophobicity
3-Cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide Cyclopentyl, thiazole C₁₂H₁₈N₂OS 238.35 Smaller molecular size; thiazole enhances hydrogen-bonding capacity

Functional Group Impact on Properties

  • tert-Butylphenoxy () offers even greater hydrophobicity, which may limit bioavailability without formulation aids .
  • N-Substituents: The 1,1-dioxidotetrahydrothiophen-3-yl group (common in , and target) introduces a sulfone moiety, improving metabolic resistance compared to non-oxidized thioether analogs . 4-(Dimethylamino)benzyl provides a basic center, facilitating salt formation for solubility optimization .

Biological Activity

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, including anticancer and antibacterial properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C22H28N2O4S
  • Molecular Weight : 416.53 g/mol
  • CAS Number : 579441-00-2

The compound's mechanism of action is likely associated with its ability to interact with specific molecular targets, such as enzymes and receptors, influencing various biochemical pathways. The presence of a dimethylamino group may enhance its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

Anticancer Activity

Recent studies have investigated the anticancer potential of similar compounds derived from the same chemical class. For instance, compounds with a similar structure have shown promising results against human leukemia cells (CCRF-CEM). The activity was assessed using an XTT assay, revealing selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells like human lung fibroblasts (MRC-5) at lower concentrations.

CompoundConcentration (µM)Effect on CCRF-CEM CellsEffect on MRC-5 Cells
4a5Moderate ActivityNon-toxic
4a50Selective Anti-leukemicToxic

Antibacterial Activity

The antibacterial properties of the compound have also been evaluated against various bacterial strains. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainActivity Observed
Escherichia coliModerate
Bacillus subtilisStrong

Case Studies

  • Study on Anticancer Properties :
    A recent study highlighted that derivatives of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl) demonstrated significant anti-proliferative effects on leukemia cell lines. The most effective compounds were those that maintained low toxicity levels in normal cells while exhibiting potent activity against cancer cells.
  • Antimicrobial Efficacy :
    In another investigation, the compound was tested against a panel of bacterial pathogens. Results showed that modifications in the side chains significantly influenced the antibacterial activity, with some derivatives outperforming traditional antibiotics in efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions, followed by solvent evaporation and filtration . To optimize yields, parameters such as solvent polarity (e.g., ethanol vs. THF), reaction time (4–8 hours), and stoichiometric ratios of reagents (1:1 molar ratio) should be systematically tested. Monitoring via TLC or HPLC is critical to identify intermediates and byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing its structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the dimethylamino benzyl group (δ 2.8–3.2 ppm for dimethyl protons) and sulfone moiety (δ 3.5–4.0 ppm for tetrahydrothiophene-dioxide protons) . High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., [M+H]+ peak at m/z 527.24). Infrared (IR) spectroscopy helps confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) functional groups .

Q. How should researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes relevant to the compound’s structural analogs. For example, describes hydroxyl-substituted piperidine derivatives tested via kinase inhibition assays . Use dose-response curves (0.1–100 μM) and include positive controls (e.g., known inhibitors). For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cell lines.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Reproduce experiments using standardized protocols (e.g., IC50 determination under consistent ATP concentrations for kinase assays) . Cross-validate results with orthogonal methods: surface plasmon resonance (SPR) for binding affinity vs. enzymatic activity assays. Analyze batch-specific purity via HPLC (≥98% purity threshold) .

Q. What strategies are effective for improving metabolic stability in vivo?

  • Methodological Answer : Replace metabolically labile groups (e.g., methylphenoxy) with bioisosteres (e.g., trifluoromethyl or cyclopropyl). highlights the use of hydroxyethoxy groups to enhance solubility and reduce hepatic clearance . Conduct microsomal stability assays (human/rat liver microsomes) and monitor metabolites via LC-MS/MS.

Q. How can stereochemical purity be ensured during synthesis?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak AD-H column) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can resolve enantiomers . For diastereomers, use NOESY NMR to confirm spatial arrangements of substituents (e.g., dimethylamino benzyl vs. tetrahydrothiophene-dioxide groups) .

Data Contradiction & Mechanistic Questions

Q. Why might computational docking predictions conflict with experimental binding data?

  • Methodological Answer : Force field inaccuracies or solvent effects may cause discrepancies. Use molecular dynamics simulations (100 ns trajectories) to account for protein flexibility. Validate docking poses with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What analytical challenges arise in detecting degradation products under stressed conditions?

  • Methodological Answer : Degradation products (e.g., hydrolyzed amide bonds) may co-elute with the parent compound. Employ UPLC-QTOF with charged aerosol detection (CAD) for non-UV-active degradants . For oxidative products, use H2O2 or light stress testing and track via radical scavenger controls .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodological Answer : Synthesize analogs with incremental modifications (e.g., alkyl vs. aryl substituents on the phenoxy group). Use multivariate analysis (e.g., PCA or PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity . demonstrates the use of benzenesulfonamide analogs to probe steric and electronic effects .

Tables for Key Data

Parameter Typical Range/Value Reference
Molecular Weight527.24 g/mol
HPLC Purity Threshold≥98%
UV/Vis λmax350 nm
Stability (Storage)-20°C, ≥5 years
IC50 (Kinase Inhibition)0.5–50 μM

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